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Introduction

TD-004 is a novel heterobifunctional molecule designed for the targeted degradation of the
anaplastic lymphoma kinase (ALK) fusion protein.[1][2] As a Proteolysis Targeting Chimera
(PROTAC), TD-004 facilitates the selective removal of ALK fusion proteins from cells by
engaging the ubiquitin-proteasome system.[3][4] This application note provides a detailed
overview of TD-004, its mechanism of action, and protocols for its use in high-throughput
screening (HTS) to identify and characterize potential ALK protein degraders.

TD-004, also known as HC58-111, is comprised of a ligand that binds to the ALK protein,
ceritinib, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5]
By bringing the ALK protein and the E3 ligase into close proximity, TD-004 induces the
ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3][4] This
targeted protein degradation offers a promising therapeutic strategy for cancers driven by ALK
fusions, such as certain types of non-small cell lung cancer and anaplastic large cell
lymphoma.[3][6]

Mechanism of Action

The mechanism of TD-004 involves the hijacking of the cell's natural protein disposal system to
eliminate the ALK fusion protein.[4] The process can be summarized in the following steps:
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o Ternary Complex Formation: TD-004, with its two distinct ligands, simultaneously binds to
the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[7]

 Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the
ALK protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating
enzyme to the ALK protein.[4]

o Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and
targeted for degradation by the 26S proteasome.[3]

o Recycling of TD-004: After the degradation of the ALK protein, TD-004 is released and can
bind to another ALK protein and E3 ligase, acting catalytically to induce the degradation of
multiple target protein molecules.[3]

Below is a diagram illustrating the signaling pathway of TD-004.
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Caption: Signaling Pathway of TD-004 Mediated ALK Degradation.

Quantitative Data

The following table summarizes the in vitro activity of TD-004 in ALK-positive cancer cell lines.
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Cell Line Cancer Type Metric Value Reference

Anaplastic Large  IC50

SU-DHL-1 ) ) 58 nM [5][6]
Cell Lymphoma (proliferation)
Non-Small Cell IC50

H3122 ] ) 180 nM [5][6]
Lung Cancer (proliferation)

Anaplastic Large ALK Degradation
SU-DHL-1 >90% (41181
Cell Lymphoma (at 1 um)

ALK-low Lung IC50
A549 . _ >1000 nM [6]
Cancer (proliferation)

High-Throughput Screening Workflow

A typical HTS workflow to identify or characterize ALK protein degraders using a compound
library would involve the following steps:

HTS Workflow for ALK Degraders

1. Plate Preparation 2. Compound Addition . (et 4. ALK Protein Detection 5. Data Analysis
(ALK-positive cells) (Test compounds & TD-004 control) . (e.g., In-Cell Western, TR-FRET) (Hit identification)

Click to download full resolution via product page
Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

The following are generalized protocols for high-throughput screening to assess the ALK
degradation activity of test compounds, with TD-004 serving as a positive control.

Protocol 1: In-Cell Western Assay for ALK Protein Levels

Assay Principle:
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This assay quantifies the intracellular levels of ALK protein in a high-throughput format. Cells
are seeded in microplates, treated with test compounds, and then fixed and permeabilized. A
primary antibody specific to ALK and a fluorescently labeled secondary antibody are used to
detect the target protein. The fluorescence intensity, which is proportional to the amount of ALK
protein, is measured using a plate reader.

Materials and Reagents:

ALK-positive cell line (e.g., SU-DHL-1, H3122)

o Cell culture medium and supplements

o 384-well clear-bottom black plates

e Test compounds and TD-004 (positive control)
 Fixation buffer (e.g., 4% paraformaldehyde in PBS)
o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody against ALK

« Infrared dye-labeled secondary antibody

e Nuclear stain (e.g., DAPI)

e High-throughput imaging system or plate reader
Procedure:

o Cell Seeding: Seed ALK-positive cells into 384-well plates at a predetermined density and
allow them to adhere overnight.

o Compound Treatment: Add test compounds and TD-004 (as a positive control) at various
concentrations to the cell plates. Include a vehicle control (e.g., DMSO).
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 Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for protein
degradation.

¢ Fixation and Permeabilization:

o

Gently remove the culture medium.

[¢]

Add fixation buffer and incubate for 20 minutes at room temperature.

[e]

Wash the plates with PBS.

[e]

Add permeabilization buffer and incubate for 15 minutes at room temperature.

(¢]

Wash the plates with PBS.
o Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

» Antibody Incubation:

[e]

Add the primary anti-ALK antibody diluted in blocking buffer and incubate overnight at 4°C.

o

Wash the plates with PBS.

[¢]

Add the fluorescently labeled secondary antibody and a nuclear stain (for normalization)
diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.

[¢]

Wash the plates with PBS.

» Signal Detection: Acquire images and quantify the fluorescence intensity using a high-
content imager or a plate reader.

Data Analysis:

» Normalize the ALK protein signal to the nuclear stain signal to account for cell number
variations.

o Calculate the percentage of ALK degradation for each test compound concentration relative
to the vehicle control.
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o Determine the DC50 (concentration at which 50% degradation is achieved) for active
compounds by fitting the data to a dose-response curve.

Protocol 2: TR-FRET Immunoassay for ALK Protein

Assay Principle:

This homogeneous assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) to quantify ALK protein levels in cell lysates. Two antibodies targeting different epitopes
on the ALK protein are used. One is labeled with a donor fluorophore (e.g., Europium cryptate)
and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the ALK
protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
The intensity of the TR-FRET signal is directly proportional to the amount of ALK protein.

Materials and Reagents:

ALK-positive cell line (e.g., SU-DHL-1, H3122)

o Cell culture medium and supplements

o 384-well low-volume white plates

e Test compounds and TD-004

o Lysis buffer

e TR-FRET ALK antibody pair (donor and acceptor labeled)

e TR-FRET compatible plate reader

Procedure:

e Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
e Cell Lysis:

o Remove the culture medium.
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o Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room
temperature.

o Antibody Addition: Add the pre-mixed TR-FRET antibody pair to each well of the lysate.
 Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.

» Signal Detection: Measure the TR-FRET signal using a compatible plate reader (emission at
two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:
e Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

o Determine the percentage of ALK degradation for each compound concentration relative to
the vehicle control.

o Calculate the DC50 values for active compounds.

Conclusion

TD-004 is a potent and selective degrader of the ALK fusion protein, making it a valuable tool
for research in oncology and drug discovery. The protocols outlined in this application note
provide a framework for utilizing TD-004 as a reference compound in high-throughput
screening campaigns aimed at discovering and characterizing novel ALK protein degraders.
These assays can be adapted and optimized to suit specific experimental needs and screening
platforms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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